3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride
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Overview
Description
3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride compound with the molecular formula C7H6ClFO3S and a molecular weight of 224.64 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable tool in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorosulfonylation of the corresponding fluorinated aromatic compound using fluorosulfonyl radicals . This method is efficient and provides high yields under mild reaction conditions.
Industrial Production Methods
Industrial production of sulfonyl chlorides, including 3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride, often involves the use of sulfonates or sulfonic acids as starting materials . These starting materials are transformed into sulfonyl chlorides through a cascade process that includes the use of readily available and easy-to-operate reagents .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents . These reactions typically occur under mild conditions, making the compound versatile for various applications.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of proteins and other biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride include other sulfonyl chlorides and fluorinated aromatic compounds, such as:
- 2-Nitrobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 2-Fluoro-4-methylbenzenesulfonyl chloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a fluorine atom and a hydroxyl group on the aromatic ring. This combination enhances its reactivity and selectivity, making it a valuable tool in various chemical and biological applications .
Biological Activity
3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a sulfonyl chloride functional group attached to a fluorinated aromatic ring. The presence of the fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets. The synthesis typically involves the chlorination of the corresponding sulfonic acid with thionyl chloride or oxalyl chloride, followed by fluorination using reagents such as Selectfluor or other fluorinating agents.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
1. Antimicrobial Activity:
- Mechanism: The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and function.
- Case Study: In vitro studies have shown that derivatives of sulfonyl chlorides can inhibit the growth of Gram-positive and Gram-negative bacteria, with varying Minimum Inhibitory Concentration (MIC) values depending on the specific structure of the derivative.
2. Anti-inflammatory Properties:
- Mechanism: The compound's hydroxyl group may play a role in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Research Findings: A study demonstrated that similar sulfonyl derivatives reduced inflammation in animal models, suggesting a therapeutic potential for conditions like arthritis.
3. Anticancer Activity:
- Mechanism: Sulfonyl chlorides can act as electrophiles, forming covalent bonds with nucleophilic sites on proteins involved in cancer cell proliferation.
- Case Study: Research indicated that certain sulfonyl chloride derivatives exhibited cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 50 µM.
Table 1: Antimicrobial Activity of Sulfonyl Chloride Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
A | Staphylococcus aureus | 32 |
B | Escherichia coli | 64 |
C | Pseudomonas aeruginosa | 128 |
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | MCF-7 (Breast) | 25 |
B | PC-3 (Prostate) | 15 |
C | HeLa (Cervical) | 30 |
Research Findings
Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of sulfonyl chlorides. For instance:
- Fluorine Substitution: The introduction of fluorine has been shown to increase potency against certain cancer cell lines due to improved binding affinity to target proteins.
- Hydroxyl Group Role: The hydroxyl group is crucial for maintaining solubility and facilitating interactions with biological macromolecules.
Properties
Molecular Formula |
C7H6ClFO3S |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-fluoro-2-hydroxy-6-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6ClFO3S/c1-4-2-3-5(9)6(10)7(4)13(8,11)12/h2-3,10H,1H3 |
InChI Key |
QPISZJKBBHHYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)O)S(=O)(=O)Cl |
Origin of Product |
United States |
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